molecular formula C15H16O B176975 1-Hydroxy-2-prenylnaphthalene CAS No. 16274-34-3

1-Hydroxy-2-prenylnaphthalene

Cat. No.: B176975
CAS No.: 16274-34-3
M. Wt: 212.29 g/mol
InChI Key: UEMWMIJHPZVYLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-prenylnaphthalene can be synthesized through various organic synthesis methods. One common approach involves the prenylation of 1-hydroxy-naphthalene using prenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, particularly from the herbs of Catalpa ovata . The extraction process includes solvent extraction followed by chromatographic purification to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-prenylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The prenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed:

    Oxidation: Formation of 1-prenyl-2-naphthaldehyde.

    Reduction: Formation of 1-hydroxy-2-dihydroprenylnaphthalene.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • 2-Hydroxy-1-prenylnaphthalene
  • 1-Hydroxy-3-prenylnaphthalene
  • 1-Hydroxy-4-prenylnaphthalene

Comparison: 1-Hydroxy-2-prenylnaphthalene is unique due to its specific prenylation position, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

2-(3-methylbut-2-enyl)naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11(2)7-8-13-10-9-12-5-3-4-6-14(12)15(13)16/h3-7,9-10,16H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMWMIJHPZVYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276064
Record name 2-(3-Methyl-2-buten-1-yl)-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16274-34-3
Record name 2-(3-Methyl-2-buten-1-yl)-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16274-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methyl-2-buten-1-yl)-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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